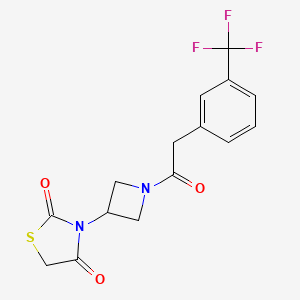

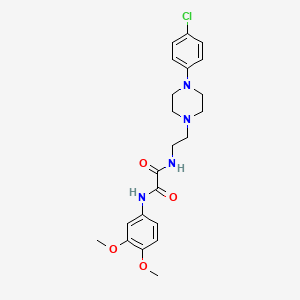

![molecular formula C18H16O5 B2599144 2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid CAS No. 852538-51-3](/img/structure/B2599144.png)

2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that belongs to the family of chalcones. It has been the subject of extensive scientific research due to its potential therapeutic properties. The synthesis method of this compound, its scientific research application, biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Mechanistic Insights in Acidolysis: Studies on dimeric non-phenolic β-O-4-type lignin model compounds, which share structural motifs with benzoic acid derivatives, provide insights into the acidolysis mechanism. This research highlights the significance of the γ-hydroxymethyl group in the degradation process, offering a foundation for understanding the reactivity and stability of complex organic molecules under acidic conditions (T. Yokoyama, 2015).

Pharmacology and Biomedical Applications

- Antibacterial and Antifungal Properties: Benzoic acid, a structural relative, is utilized as an antibacterial and antifungal preservative in food and feeds. Studies suggest that it can enhance gut functions, including digestion, absorption, and barrier integrity, by regulating enzyme activity, redox status, immunity, and microbiota (X. Mao et al., 2019).

- Antioxidant and Antimicrobial Activity: Carboxylic acids derived from plants, including benzoic acid and its analogs, exhibit significant biological activities. Their structure-related properties influence their antioxidant, antimicrobial, and cytotoxic activities, providing a framework for designing new drugs and therapeutic agents (B. Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

- Degradation and Treatment of Organic Pollutants: Enzymatic approaches utilizing oxidoreductive enzymes and redox mediators have shown promise in the degradation of recalcitrant organic pollutants. This method enhances the range and efficiency of substrate degradation, relevant for industrial effluent treatment (Maroof Husain & Q. Husain, 2007).

properties

IUPAC Name |

2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-22-13-8-10-17(23-2)15(11-13)16(19)9-7-12-5-3-4-6-14(12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBIPVCIGBECOP-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

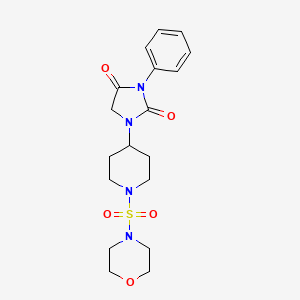

![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)

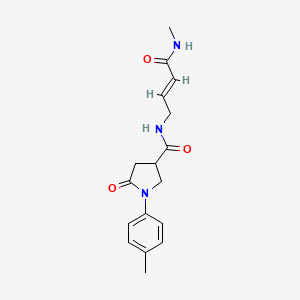

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

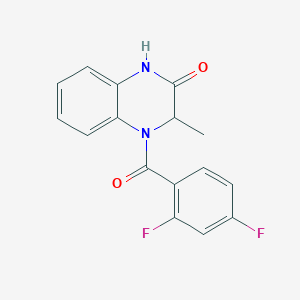

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)